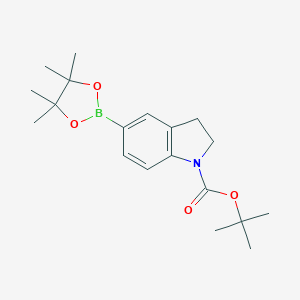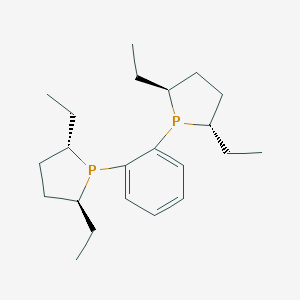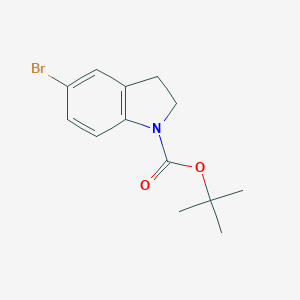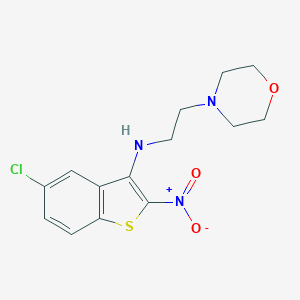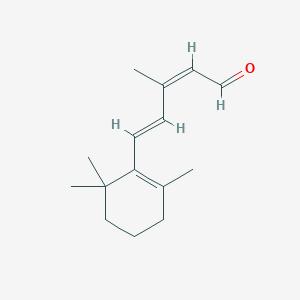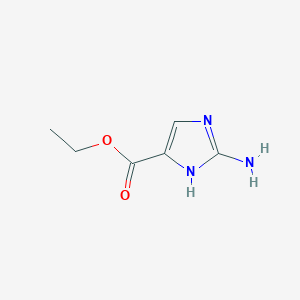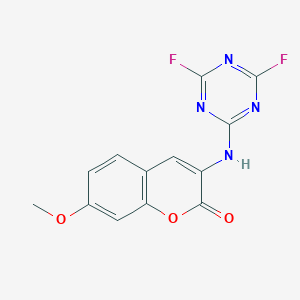
3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of coumarin derivatives often involves the reaction of hydroxycoumarins with different reagents. For instance, 4-Chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins are synthesized from 4-hydroxycoumarin using trifluoroacetic anhydride and methyl 2-chloro-2-oxoacetate in the presence of trimethylsilylchloride . This suggests that similar methods could potentially be applied to synthesize the compound by substituting the appropriate difluorotriazinylamine group.
Molecular Structure Analysis
The molecular structure of coumarin derivatives is often characterized using NMR and X-ray crystallography. The paper on 4-Chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins reports such an analysis . These techniques would likely be useful in analyzing the structure of 3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin as well.
Chemical Reactions Analysis
Coumarin derivatives can participate in a variety of chemical reactions. For example, 4-Chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins react with electron-rich aminoheterocycles and other nucleophiles to form heteroannulated coumarins . Similarly, 7-aminocoumarins can undergo photolysis with olefins to yield new compounds with unsaturated substituents . These findings provide insight into the types of reactions that 3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives can be quite diverse. For instance, the photophysical and electrochemical properties of 4-(Trifluoromethyl) coumarin-fused pyridines were studied, revealing large Stokes shifts and low redox oxidation processes . Additionally, their antioxidative activity was evaluated, showing significant radical scavenging capacity . These types of analyses would be important for a comprehensive understanding of 3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin's properties.
Applications De Recherche Scientifique
Fluorogenic Reagent in Chromatography
3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin (FAMC) has been used as a fluorogenic reagent in high-performance liquid chromatography (HPLC) for the determination of compounds like amantadine. FAMC reacts with amino groups to form fluorescent compounds, allowing for sensitive detection and quantification in biological samples (Fujino & Goya, 1990).
Labeling Reagents for Alcohols in Fluorescence HPLC
Compounds like 7-methoxycoumarin have been synthesized as labeling reagents for alcohols in fluorescence HPLC. They react with alcohols to form fluorescent esters, enabling sensitive analysis in a variety of sample types (Takadate et al., 1985).
Interaction Studies with Nitroxides
Studies have been conducted to understand the interactions between various coumarins, including 7-methoxycoumarin, and nitroxides like TEMPO. These interactions are important for understanding mechanisms of oxidative stress, potentially contributing to biological and pharmacological research (Żamojć et al., 2018).
Synthesis of Fluorescent Aminoxy Acids and Peptides
7-Methoxycoumarin derivatives have been synthesized for potential use in peptide assays. These compounds exhibit significant fluorescence, making them suitable for bioanalytical applications (Katritzky et al., 2011).
Antioxidant and Antimicrobial Properties
Several studies have explored the antioxidant and antimicrobial properties of coumarin derivatives. For example, 7-methoxycoumarin has been investigated for its ability to inhibit eicosanoid-release, indicating potential anti-inflammatory activity (Silván et al., 1996). Additionally, various 3-arylcoumarins, which may include structures similar to 7-methoxycoumarin, have shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli (Matos et al., 2013).
Propriétés
IUPAC Name |
3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJOBSJNFNVLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561587 | |
| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin | |
CAS RN |
127192-67-0 | |
| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



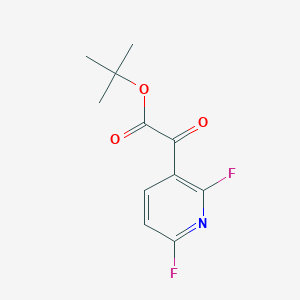
![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
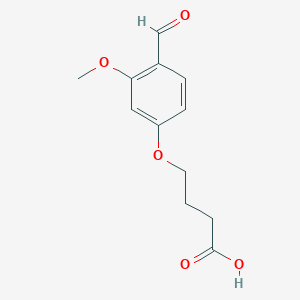
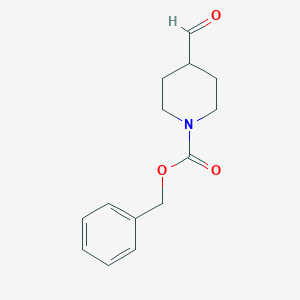
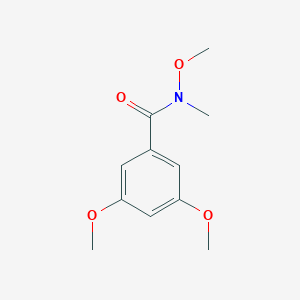
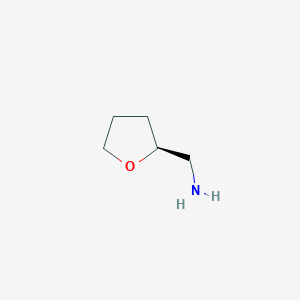
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
